N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide
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Overview
Description
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrroloquinoline core fused with a butyramide group. The presence of multiple functional groups within its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrroloquinoline core, followed by the introduction of the butyramide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry, where it may serve as a lead compound for drug development.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide include other pyrroloquinoline derivatives and butyramide-containing compounds. Examples include:
4-hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit various biological activities.
Hexahydroisoquinolin derivatives: These compounds are structurally related and have been studied for their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for a wide range of modifications, making it a versatile compound for research and development.
Properties
CAS No. |
898410-90-7 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-5-14(19)17-12-8-11-6-4-7-18-15(11)13(9-12)10(2)16(18)20/h8-10H,3-7H2,1-2H3,(H,17,19) |
InChI Key |
OFDYDEHPYUFCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C3C(=C1)C(C(=O)N3CCC2)C |
solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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